4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one
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Overview
Description
4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is a complex organic compound that features a combination of several functional groups, including a methoxy group, a phenyl ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the core pyridinone structure. This can be achieved through a series of condensation reactions involving appropriate starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would produce a hydroxylated pyridinone.
Scientific Research Applications
4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,3-triazole derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Pyridinone derivatives: Compounds with the pyridinone core structure, which also have diverse applications in medicinal chemistry.
Phenylpiperidine derivatives: These compounds contain the phenyl and piperidine rings and are known for their pharmacological properties.
Uniqueness
4-methoxy-1-phenyl-5-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methoxy-1-phenyl-5-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-28-18-13-19(26)24(15-5-3-2-4-6-15)14-17(18)20(27)23-11-7-16(8-12-23)25-21-9-10-22-25/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMAMZKWDSVZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(C=C1C(=O)N2CCC(CC2)N3N=CC=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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